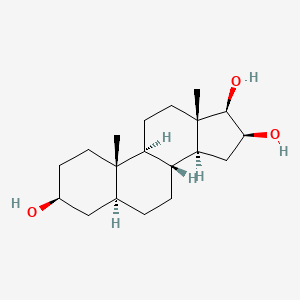
5alpha-Androstane-3beta,16beta,17beta-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5alpha-Androstane-3beta,16beta,17beta-triol: is a steroid compound belonging to the class of androgens and derivatives. These compounds are known for their role in the development of masculine characteristics and have significant effects on various biological processes, including hair growth and hormone regulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5alpha-Androstane-3beta,16beta,17beta-triol typically involves multiple steps, starting from simpler steroid precursors. The process often includes hydroxylation reactions at specific positions on the steroid backbone. Common reagents used in these reactions include oxidizing agents like chromium trioxide and reducing agents such as lithium aluminum hydride.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully controlled to maintain the integrity of the steroid structure and to avoid unwanted side reactions.
Chemical Reactions Analysis
Types of Reactions: 5alpha-Androstane-3beta,16beta,17beta-triol undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether.
Substitution: Halogenating agents like thionyl chloride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: In chemistry, 5alpha-Androstane-3beta,16beta,17beta-triol is used as a precursor for the synthesis of other steroid compounds. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology: In biological research, this compound is studied for its role in hormone regulation and its effects on cellular processes. It is used in experiments to understand the mechanisms of androgen action and to investigate the pathways involved in steroid metabolism.
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It may be used in the development of treatments for hormone-related disorders and conditions affecting hair growth and skin health.
Industry: In the industrial sector, this compound is used in the production of various steroid-based products, including pharmaceuticals and cosmetics. Its properties make it a valuable ingredient in formulations designed to enhance skin and hair health.
Mechanism of Action
The mechanism of action of 5alpha-Androstane-3beta,16beta,17beta-triol involves its interaction with specific molecular targets, such as androgen receptors. Upon binding to these receptors, the compound can modulate gene expression and influence various cellular pathways. This interaction is crucial for its effects on hormone regulation and other biological processes .
Comparison with Similar Compounds
- 5alpha-Androstane-3beta,17alpha-diol
- 5alpha-Androstane-3beta,6alpha,17beta-triol
- 5alpha-Androstane-3alpha,17beta-diol
Comparison: While these compounds share a similar steroid backbone, they differ in the position and orientation of hydroxyl groups. These differences can significantly impact their biological activity and their interactions with molecular targets. For example, 5alpha-Androstane-3beta,16beta,17beta-triol has unique hydroxylation patterns that may confer distinct properties compared to its analogs .
Properties
CAS No. |
27261-27-4 |
|---|---|
Molecular Formula |
C19H32O3 |
Molecular Weight |
308.5 g/mol |
IUPAC Name |
(3S,5S,8R,9S,10S,13S,14S,16S,17R)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,16,17-triol |
InChI |
InChI=1S/C19H32O3/c1-18-7-5-12(20)9-11(18)3-4-13-14(18)6-8-19(2)15(13)10-16(21)17(19)22/h11-17,20-22H,3-10H2,1-2H3/t11-,12-,13+,14-,15-,16-,17-,18-,19-/m0/s1 |
InChI Key |
CXGDRQWRJUSSAR-KMDKCDOHSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C[C@@H]([C@@H]4O)O)C)O |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CC(C4O)O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








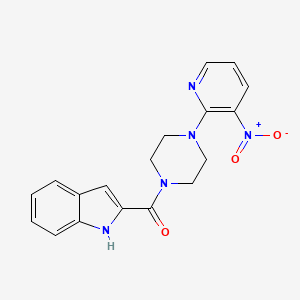

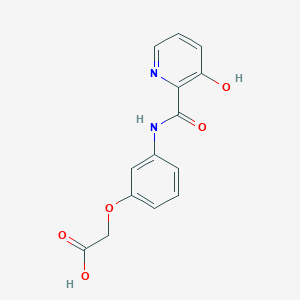
![2-((((3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-((R)-6-methylheptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl)oxy)carbonyl)benzoic acid](/img/structure/B12812782.png)
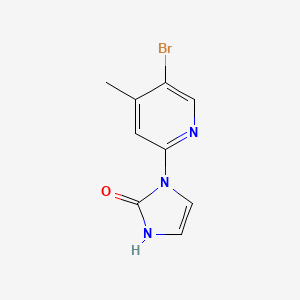
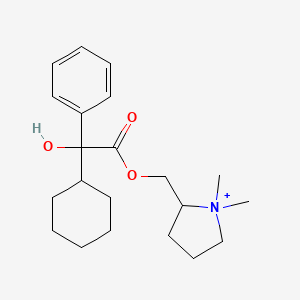
![3-(((2-Fluorobenzyl)oxy)methyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B12812792.png)

